molecular formula C22H27NO4 B3570812 N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine CAS No. 66396-10-9

N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine

Cat. No.: B3570812
CAS No.: 66396-10-9
M. Wt: 369.5 g/mol
InChI Key: IYAWRUZJOPTSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine is a synthetic phenanthrene derivative supplied as a dry powder for research applications. This compound has a molecular formula of C22H27NO4 and a molecular weight of 369.46 g/mol . Its structure features a tetra-substituted phenanthrene core with a dimethylaminoethyl chain, contributing to specific physicochemical properties including a calculated LogP of approximately 4.07 to 4.6 and a Topological Polar Surface Area (TPSA) of around 40 Ų, which are key parameters in early drug discovery for assessing bioavailability and cell membrane permeability . While the specific biological pathways for this compound are not fully detailed in the available literature, research on structurally similar molecules provides insight into its potential research value. Phenanthrene-based compounds are of significant interest in pharmacological research, particularly in the study of cardiovascular diseases. Related research indicates that compounds with analogous structures are investigated for their potential to regulate key apoptotic pathways, such as the PI3K-Akt and MAPK signaling pathways, which are crucial in cardiomyocyte survival and death . The modulation of apoptosis, or programmed cell death, is a promising therapeutic strategy for conditions like coronary heart disease, where suppressing cardiomyocyte apoptosis can mitigate myocardial damage . This compound is intended for research use only, strictly within laboratory settings, and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-23(2)10-9-15-12-20(26-5)22(27-6)21-16(15)8-7-14-11-18(24-3)19(25-4)13-17(14)21/h7-8,11-13H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAWRUZJOPTSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360401
Record name STK370496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66396-10-9
Record name STK370496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine typically involves multi-step organic reactions. One common approach is to start with the phenanthrene core, which is then functionalized with methoxy groups at the 3, 4, 6, and 7 positions. The ethanamine side chain is introduced through a series of reactions, including alkylation and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ more efficient and cost-effective methods, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenanthrene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized phenanthrene derivatives.

Scientific Research Applications

N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

(a) Substituent Variations on the Ethanamine Backbone
  • N-Methyl Analog : The compound N-methyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine () replaces the N,N-dimethyl group with a single methyl, reducing steric hindrance and altering basicity. This may influence receptor binding or metabolic stability.
  • Orphenadrine Citrate (–5): Contains an N,N-dimethyl ethanamine group but substitutes the phenanthrenyl moiety with a diphenylmethoxy group. The citrate counterion enhances water solubility, making it suitable for oral formulations, unlike the non-ionized phenanthrenyl derivative.
(b) Aromatic Core Modifications
  • Phenoxy Derivatives: N,N-Dimethyl-2-phenoxyethanamine () replaces the tetramethoxyphenanthrene with a simple phenoxy group, significantly reducing molecular weight (165.24 g/mol vs. ~400 g/mol for the phenanthrenyl compound).
(c) Electron-Withdrawing Groups
  • Sulfonyl Derivative: N,N-Dimethyl-2-[(4-methyl-benzyl)sulfonyl]ethanamine () replaces the methoxyphenanthrenyl group with a sulfonyl-benzyl moiety.

Physicochemical Properties

Property N,N-Dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine N-Methyl Analog () Orphenadrine Citrate () Phenoxy Derivative ()
Molecular Weight ~400 g/mol ~386 g/mol 461.50 g/mol 165.24 g/mol
Aromatic System Phenanthrene (tetramethoxy) Phenanthrene (tetramethoxy) Diphenylmethoxy Phenyl
Solubility Low (non-ionized, lipophilic) Moderate High (citrate salt) Moderate
Key Functional Groups 4 methoxy, N,N-dimethylamine 1 methylamine Citrate, diphenylmethoxy Phenoxy, N,N-dimethylamine
  • Lipophilicity: The tetramethoxyphenanthrenyl compound’s planar aromatic system and methoxy groups enhance lipophilicity compared to simpler phenyl or phenoxy derivatives, favoring blood-brain barrier penetration .
  • Ionization : The N,N-dimethyl group (pKa ~9–10) ensures partial protonation at physiological pH, whereas the citrate salt of orphenadrine remains ionized, limiting CNS penetration .

Biological Activity

N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine is a compound of interest due to its potential biological activity, particularly in the field of cancer research. This article reviews the synthesis, biological assays, and case studies related to its activity against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that starts with the preparation of 2,3,6,7-tetramethoxyphenanthrene derivatives. The compound features a dimethylamino group attached to a phenanthrene core that is heavily substituted with methoxy groups. This structural configuration is hypothesized to enhance its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Cytotoxicity : A derivative of 2,3,6,7-tetramethoxyphenanthrene was evaluated against several human cancer cell lines including A549 (lung), PC-3 and DU145 (prostate), MDA-MB-231 and 4T1 (breast), HGC-27 (gastric), Caco-2 (colon), and HeLa (cervical). The compound demonstrated significant cytotoxic effects with an IC50 value of 2.6 ± 0.34 μM against the DU145 cell line .
  • Mechanism of Action : The compound induced apoptosis in cancer cells as evidenced by acridine orange/ethidium bromide staining and annexin-V binding assays. It was found to disrupt the F-actin cytoskeleton and inhibit cell migration, suggesting that it may affect tumor progression and metastasis .

Cell Cycle Analysis

Cell cycle analysis revealed that treatment with this compound leads to arrest in the G2/M phase. This finding indicates that this compound may interfere with cellular division processes critical for cancer cell proliferation .

Data Table: Biological Activity Summary

Cell Line IC50 (μM) Mechanism Effect
DU145 (Prostate)2.6 ± 0.34Apoptosis inductionSignificant cytotoxicity
A549 (Lung)Not specifiedNot specifiedNot specified
MDA-MB-231 (Breast)Not specifiedNot specifiedNot specified
HeLa (Cervical)Not specifiedNot specifiedNot specified

Case Studies and Research Findings

Several studies have focused on the broader class of phenanthrene derivatives to which this compound belongs:

  • Phenanthrene Derivatives : Research has shown that compounds with similar structures exhibit varying degrees of cytotoxicity and mechanisms of action against different cancer types. The presence of multiple methoxy groups is often linked to enhanced biological activity due to improved solubility and bioavailability.
  • Analog Design : Case studies in drug design have illustrated how modifications in the phenanthrene scaffold can lead to significant changes in biological activity. For instance, scaffold morphing techniques have been utilized to create analogs with improved efficacy against specific protein targets involved in cancer progression .

Q & A

Basic: What are the recommended synthetic routes for N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine?

A multi-step synthesis typically involves:

Phenanthrene functionalization : Introduce methoxy groups at positions 3,4,6,7 via Friedel-Crafts alkylation or nucleophilic aromatic substitution under controlled pH and temperature.

Ethanamine side-chain attachment : Use a Buchwald-Hartwig coupling or Ullmann reaction to link the phenanthrene core to the ethanamine moiety.

Dimethylation : Treat the primary amine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key reagents : K₂CO₃ for deprotonation, sulfuryl chloride for intermediate halogenation, and anhydrous solvents to avoid hydrolysis.

Advanced: How do methoxy substituents influence crystallographic analysis of this compound?

The tetramethoxy groups introduce steric hindrance and weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds), complicating crystal packing.

  • Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Absorption correction : Apply SADABS multi-scan methods to account for anisotropic effects caused by methoxy groups .
  • Refinement : SHELXL-2018/3 is recommended for handling disordered methoxy conformers and thermal parameters .

Basic: What spectroscopic methods validate the structure of this compound?

  • NMR :
    • ¹H NMR : Methoxy protons appear as singlets (δ 3.7–3.9 ppm). Aromatic protons show splitting patterns consistent with tetrasubstituted phenanthrene.
    • ¹³C NMR : Methoxy carbons at δ 55–60 ppm; quaternary aromatic carbons at δ 125–140 ppm.
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • XRD : Final validation via single-crystal diffraction (R-factor < 0.05) .

Advanced: How does the compound’s logP affect its biological activity in vitro?

The tetramethoxy groups increase hydrophobicity (predicted logP ≈ 3.5–4.0), enhancing membrane permeability but potentially reducing aqueous solubility.

  • Experimental logP : Determine via shake-flask method (octanol/water partition).
  • Activity correlation : Compare IC₅₀ values in cell-based assays (e.g., cytotoxicity) against analogs with varying methoxy substitutions .

Basic: What safety precautions are critical during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and NIOSH-approved P95 respirator for particulate protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal .

Advanced: What strategies mitigate challenges in HPLC purity analysis?

  • Column selection : Use a C18 reversed-phase column (5 µm, 250 × 4.6 mm) with a gradient elution (acetonitrile/water + 0.1% TFA).
  • Detection : UV at 254 nm for methoxy-aromatic chromophores.
  • Impurity profiling : Compare retention times against reference standards (e.g., USP Orphenadrine Citrate RS) to identify byproducts .

Basic: How is the compound stored to ensure stability?

  • Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar).
  • Stability monitoring : Conduct periodic HPLC checks for decomposition (e.g., demethylation or oxidation) .

Advanced: What computational methods predict its binding affinity to biological targets?

  • Docking simulations : Use AutoDock Vina with receptor structures (e.g., GPCRs or kinases) from the PDB.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore modeling : Align methoxy and dimethylamino groups with key hydrophobic/ionic interactions .

Basic: How is the compound characterized for solubility in pharmacological assays?

  • Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media.
  • Dynamic light scattering (DLS) : Confirm absence of aggregates (>500 nm particles) .

Advanced: What are the synthetic byproducts, and how are they controlled?

  • Common byproducts :
    • N-Oxide derivatives : Formed via amine oxidation; suppress by using inert atmospheres.
    • Demethylated analogs : Minimize by optimizing reaction time/temperature during methylation .
  • Quality control : Monitor via LC-MS and compare with impurity reference standards (e.g., Doxylamine N-Oxide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine
Reactant of Route 2
N,N-dimethyl-2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.